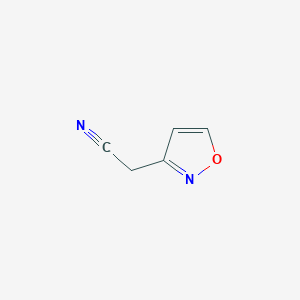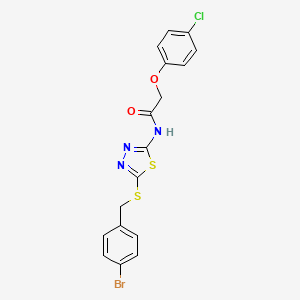
N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of compounds related to N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves complex reactions that yield novel aromatic polyimides and other related compounds. These processes often include reactions with various diamines and dianhydrides, highlighting the compound's role in developing advanced polymeric materials with high thermal stability and solubility in organic solvents. Such materials find applications in electronics, aerospace, and other high-performance fields due to their exceptional properties (Butt et al., 2005).
Chemical Reactivity and Molecular Design
Research on the chemical reactivity of related compounds emphasizes the synthesis of diverse heterocyclic systems. These include the development of thiazolo[3,2-a]pyrimidin-4-ones and related structures, demonstrating the compound's versatility in constructing complex molecular architectures. Such studies are foundational in medicinal chemistry for designing molecules with potential therapeutic applications, showcasing the compound's role in drug discovery and development processes (Selič et al., 1997).
Antimicrobial and Anticancer Activities
Compounds derived from or related to this compound have been evaluated for their antimicrobial and anticancer activities. These studies contribute to understanding the biological activities of such compounds, informing the development of new therapeutic agents. Specifically, research into novel fluorobenzamides containing thiazole and thiazolidine analogs has shown promising antimicrobial properties, indicating potential applications in combating infectious diseases (Desai et al., 2013).
Material Science Applications
In material science, the compound's derivatives have been explored for their potential in creating new materials with unique properties. The synthesis and characterization of novel aromatic polyimides, for example, highlight the compound's utility in developing materials with exceptional thermal stability and solubility, essential for various industrial applications (Butt et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-acetylphenylamine with ethyl 2-mercaptoacetate to form N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)ethyl)-4-acetanilide. This intermediate is then reacted with 5-amino-3,4-difluorouracil to form the final product, N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-acetylphenylamine", "ethyl 2-mercaptoacetate", "5-amino-3,4-difluorouracil" ], "Reaction": [ "4-acetylphenylamine is reacted with ethyl 2-mercaptoacetate in the presence of a base to form N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)ethyl)-4-acetanilide.", "N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)ethyl)-4-acetanilide is then reacted with 5-amino-3,4-difluorouracil in the presence of a coupling agent to form the final product, N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
Numéro CAS |
888427-49-4 |
Formule moléculaire |
C21H17F2N5O4S |
Poids moléculaire |
473.45 |
Nom IUPAC |
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H17F2N5O4S/c1-10(29)11-2-5-13(6-3-11)25-16(30)9-33-21-27-18(24)17(20(32)28-21)26-19(31)12-4-7-14(22)15(23)8-12/h2-8H,9H2,1H3,(H,25,30)(H,26,31)(H3,24,27,28,32) |
Clé InChI |
OBFNJPOHALNPAV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2610236.png)
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2610239.png)



![N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2610245.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2610246.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2610247.png)

![2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B2610249.png)


![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2610255.png)
![Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate](/img/structure/B2610258.png)
